molecular formula C18H11F6N3O2 B2534628 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 899952-10-4

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2534628
CAS RN: 899952-10-4
M. Wt: 415.295
InChI Key: LHDUDADBLFJYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalazinone is a heterocyclic compound that contains a phthalazine backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridazine ring. The compound you mentioned has a phthalazinone moiety (a phthalazine ring with a ketone functional group), a benzamide moiety (a benzene ring attached to an amide group), and trifluoromethyl groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phthalazinone and benzamide moieties, as well as the trifluoromethyl groups. These functional groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the phthalazinone, benzamide, and trifluoromethyl groups in this compound would likely influence its properties, such as its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide and its derivatives have been explored for their synthesis and characterization, leading to various applications in medicinal chemistry. For instance, the compound has been involved in the synthesis of antiarrhythmic agents, showcasing its potential in the development of therapeutics targeting cardiovascular disorders (Banitt et al., 1975). Similarly, derivatives such as axially chiral 1,7-naphthyridine-6-carboxamide have shown promise as tachykinin NK(1) receptor antagonists, indicating potential applications in treating bladder function disorders (Natsugari et al., 1999).

Material Science Applications

The compound's derivatives have also found applications in material science, such as in the development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives. These applications demonstrate the compound's versatility beyond pharmaceuticals, extending into materials science for developing smart materials responsive to environmental changes (Fleischmann et al., 2012).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been utilized for colorimetric sensing of fluoride anions. This application highlights the compound's utility in developing sensitive and selective sensors for environmental and biological monitoring (Younes et al., 2020).

Fluorescent Labeling and Sensing

Furthermore, the compound and its derivatives have been explored for fluorescent labeling and sensing applications. By modifying the compound's structure, researchers have developed fluorescent probes for labeling amino acids, demonstrating its potential in bioimaging and molecular biology research (Frade et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity, studying its mechanism of action, or developing methods for its large-scale synthesis .

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O2/c19-17(20,21)10-5-9(6-11(7-10)18(22,23)24)15(28)25-8-14-12-3-1-2-4-13(12)16(29)27-26-14/h1-7H,8H2,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDUDADBLFJYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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